3,3'-Diethylthiadicarbocyanine
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Overview
Description
Dithiazanine iodide is a chemical compound belonging to the group of polymethine dyes. It is known for its use as a veterinary anthelmintic for dogs and has been used in the past as a broad-spectrum anthelmintic for humans. The compound is highly toxic, with a lethal dose for humans of about 4–16 mg/kg by oral ingestion .
Preparation Methods
Dithiazanine iodide can be synthesized through a series of chemical reactions involving benzothiazole derivatives. The synthetic route typically involves the condensation of 3-ethyl-2-benzothiazolinylidene with 1,3-pentadienyl compounds under specific reaction conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Dithiazanine iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of dithiazanine iodide, potentially affecting its biological activity.
Substitution: Substitution reactions involving dithiazanine iodide can lead to the formation of derivatives with different properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dithiazanine iodide has been studied for its broad-spectrum anthelmintic activity, particularly against intestinal nematode infections such as trichuriasis, strongyloidiasis, ascariasis, and enterobiasis. It has also been investigated for its potential use in treating pancreatic ductal adenocarcinoma due to its ability to suppress mitochondrial function and inhibit cancer cell growth .
Mechanism of Action
The exact mechanism of action of dithiazanine iodide is not fully understood. it is believed to interfere with the absorption of glucose by cells, which is essential for energy production through cell respiration. In cancer research, dithiazanine iodide has been shown to preferentially localize to the mitochondria, bind proteins and nucleic acids, and inhibit the electron transport chain, leading to a significant reduction in cellular ATP levels .
Comparison with Similar Compounds
Dithiazanine iodide is unique due to its dual role as an anthelmintic and a potential anti-cancer agent. Similar compounds include other polymethine dyes and benzothiazole derivatives, such as:
- 3,3’-Diethylthiadicarbocyanine
- 1,2-Benzothiazole
- 1,3-Benzothiazole
These compounds share structural similarities with dithiazanine iodide but may differ in their specific biological activities and applications .
Properties
CAS No. |
7187-55-5 |
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Molecular Formula |
C23H23N2S2+ |
Molecular Weight |
391.6 g/mol |
IUPAC Name |
(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole |
InChI |
InChI=1S/C23H23N2S2/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23/h5-17H,3-4H2,1-2H3/q+1 |
InChI Key |
FYXWDSGGZAMYFZ-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC |
SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC |
Synonyms |
3,3' Diethylthiadicarbocyanine 3,3'-Diethylthiadicarbocyanine Cyanine Dye DiS-C2-(5) Dithiazanine Dithiazanine Iodide Dizan Iodide, Dithiazanine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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